

Application Notes and Protocols for High-Throughput Screening of GPR68 Utilizing MS48107

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Compound of Interest

Compound Name: MS48107

Cat. No.: B15608590

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Introduction

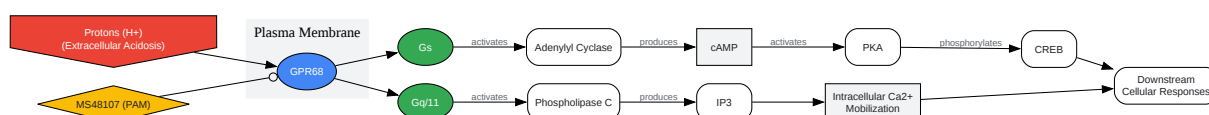
G-protein coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1), is a proton-sensing receptor activated by extracellular acidosis.[1] Its involvement in a variety of physiological and pathophysiological processes, including cancer, inflammation, and fibrosis, has made it an attractive target for drug discovery.[2][3] High-throughput screening (HTS) is a critical tool for identifying novel modulators of GPR68.

MS48107 has emerged as a potent and selective positive allosteric modulator (PAM) of GPR68, making it an invaluable tool for HTS campaigns.[4] As a PAM, **MS48107** enhances the receptor's sensitivity to its endogenous ligand, protons (H⁺), thereby potentiating its signaling activity.[4]

These application notes provide detailed protocols for utilizing **MS48107** in HTS assays to identify novel GPR68 modulators. The protocols focus on two primary GPR68 signaling pathways: Gs-mediated cyclic AMP (cAMP) production and Gq/11-mediated intracellular calcium mobilization.

GPR68 Signaling Pathways

GPR68 activation initiates downstream signaling cascades primarily through the Gs and Gq/11 pathways. The Gs pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels. The Gq/11 pathway activates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in the mobilization of intracellular calcium (Ca^{2+}).



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Caption: GPR68 Signaling Pathways.

Data Presentation: Quantitative Profile of GPR68 Modulators

This table summarizes the key quantitative data for **MS48107** and its parent compound, ogerin. This information is crucial for establishing assay parameters and interpreting screening data.

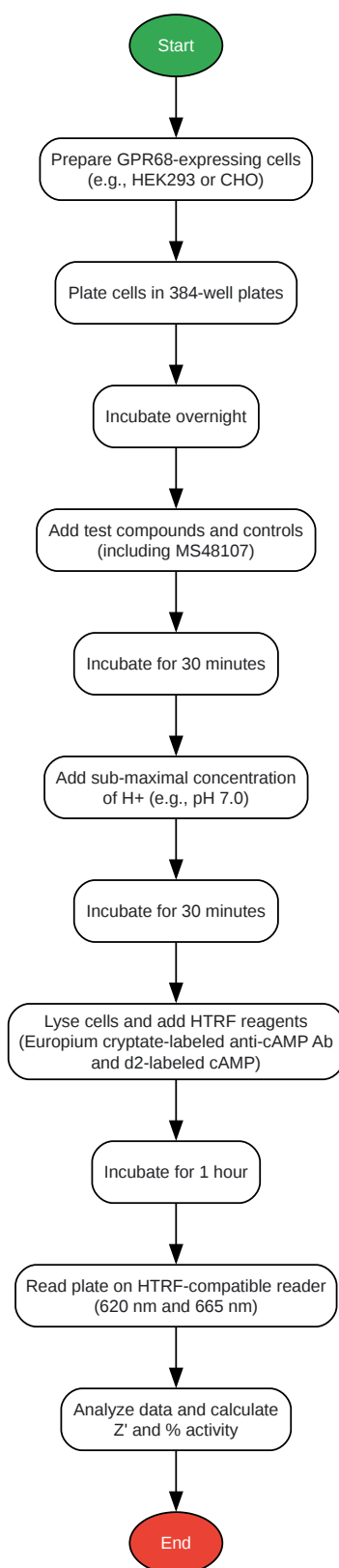
Compound	Target	Assay Type	Parameter	Value	Reference
MS48107	GPR68	cAMP Assay	Kb	~1-10 μ M	[2]
GPR68	Functional Assay	Allosteric Activity vs. Ogerin	33-fold increase	[2][5]	
$\Delta\log(\alpha\beta/Kb)$	1.52	[2]			
5-HT2B Receptor	Binding Assay	Ki	219 nM	[6]	
5-HT2B Receptor	Functional Assay	Ki (antagonist)	310 nM	[6]	
MT1 Receptor	Functional Assay	EC50 (agonist)	320 nM	[6]	
MT2 Receptor	Functional Assay	EC50 (partial agonist)	540 nM	[6]	
Ogerin	GPR68	Functional Assay	pEC50	6.83	[7]

Experimental Protocols

The following are detailed protocols for high-throughput screening of GPR68 positive allosteric modulators using **MS48107** as a reference compound.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This assay quantifies intracellular cAMP levels, providing a direct measure of Gs pathway activation.



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Caption: HTRF cAMP Assay Workflow.

Materials:

- HEK293 or CHO cells stably expressing human GPR68
- Assay buffer (e.g., HBSS) adjusted to various pH levels
- **MS48107** (positive control)
- Test compound library
- HTRF cAMP assay kit
- 384-well white assay plates
- HTRF-compatible plate reader

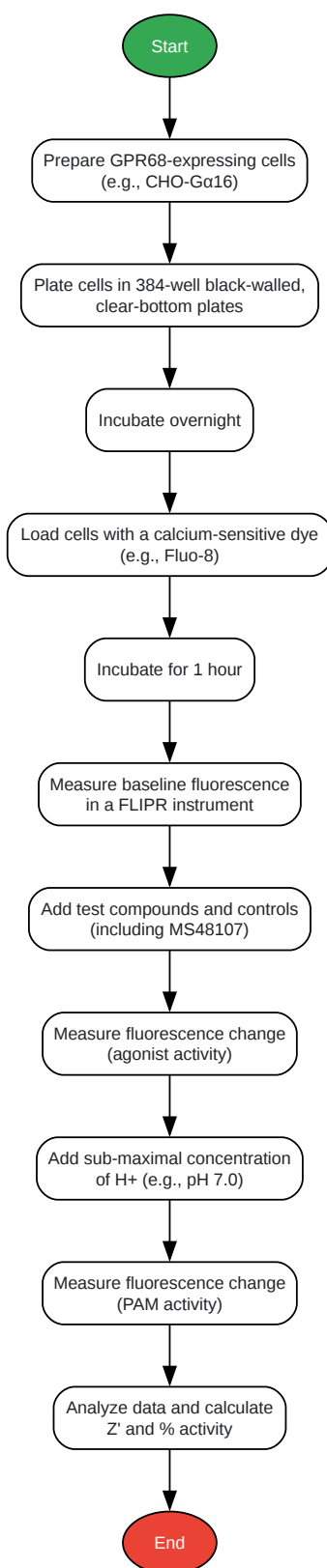
Procedure:

- Cell Preparation: Culture GPR68-expressing cells to ~80-90% confluency.
- Cell Plating: Resuspend cells in an appropriate assay medium and dispense 5,000-10,000 cells per well into a 384-well plate.
- Incubation: Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.
- Compound Addition:
 - Prepare serial dilutions of test compounds and **MS48107** in assay buffer.
 - Add the compounds to the cell plates. Include wells with vehicle control (e.g., DMSO) and a high concentration of **MS48107** for maximal signal.
- Pre-incubation: Incubate the plates for 30 minutes at room temperature.
- Agonist Stimulation: Add a sub-maximal concentration of the agonist (protons) by adding assay buffer with a specific pH (e.g., pH 7.0) to all wells. The optimal pH should be determined empirically to be near the EC₂₀ of the proton concentration-response curve.
- Incubation: Incubate for 30 minutes at room temperature.

- **Cell Lysis and HTRF Reagent Addition:** Add the HTRF lysis buffer and reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) to each well according to the manufacturer's protocol.
- **Final Incubation:** Incubate for 1 hour at room temperature, protected from light.
- **Data Acquisition:** Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
- **Data Analysis:** Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Normalize the data to the vehicle control (0% activity) and a maximal **MS48107** concentration (100% activity). Calculate Z' factor to assess assay quality.

Protocol 2: Calcium Mobilization FLIPR Assay

This assay measures changes in intracellular calcium concentration, a hallmark of Gq/11 pathway activation, using a fluorescent dye.



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Caption: Calcium Mobilization FLIPR Assay Workflow.

Materials:

- CHO cells stably co-expressing human GPR68 and a promiscuous G-protein such as Gα16.
- Assay buffer (e.g., HBSS) adjusted to various pH levels.
- **MS48107** (positive control).
- Test compound library.
- Calcium-sensitive fluorescent dye kit (e.g., Fluo-8).
- 384-well black-walled, clear-bottom assay plates.
- Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

- Cell Preparation: Culture GPR68/Gα16-expressing CHO cells to ~90% confluency.
- Cell Plating: Seed 10,000-20,000 cells per well into 384-well black-walled, clear-bottom plates.
- Incubation: Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.
- Dye Loading:
 - Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.
 - Remove the culture medium from the cell plates and add the dye solution to each well.
- Incubation: Incubate the plates for 1 hour at 37°C.
- Assay on FLIPR:
 - Place the cell plate and compound plates into the FLIPR instrument.
 - Baseline Reading: Measure the baseline fluorescence for 10-20 seconds.

- Compound Addition: The instrument will automatically add the test compounds and controls (including **MS48107** and vehicle).
- First Read: Immediately measure the fluorescence signal for 1-2 minutes to detect any agonist activity of the test compounds.
- Agonist Addition: The instrument will then add a sub-maximal concentration of protons (e.g., assay buffer at pH 7.0, predetermined to be near the EC20).
- Second Read: Immediately measure the fluorescence signal for 1-2 minutes to detect the potentiation of the proton-induced signal by PAMs.
- Data Analysis:
 - The data is typically expressed as the maximal fluorescence intensity change from baseline.
 - Normalize the data to the vehicle control (0% potentiation) and a maximal **MS48107** concentration (100% potentiation).
 - Calculate the Z' factor to assess the quality of the assay.

Conclusion

MS48107 is a robust and selective tool for the high-throughput screening of GPR68 modulators. The detailed protocols for cAMP and calcium mobilization assays provided herein offer reliable methods for identifying novel compounds that target this therapeutically relevant receptor. The successful implementation of these assays will accelerate the discovery of new chemical entities for the treatment of diseases associated with aberrant GPR68 signaling.

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